molecular formula C20H29NO3S2 B2694458 Ethyl 2-(2-(cyclohexylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 403843-96-9

Ethyl 2-(2-(cyclohexylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2694458
CAS No.: 403843-96-9
M. Wt: 395.58
InChI Key: PCADJQSJJFJTKQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(cyclohexylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative featuring a cyclohexylthio-substituted propanamido group at position 2 and an ethyl ester at position 2. The tetrahydrobenzo[b]thiophene core provides a rigid, bicyclic framework, while the cyclohexylthio moiety introduces steric bulk and lipophilicity. Such structural attributes are critical for modulating biological activity, solubility, and metabolic stability .

Properties

IUPAC Name

ethyl 2-(2-cyclohexylsulfanylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3S2/c1-3-24-20(23)17-15-11-7-8-12-16(15)26-19(17)21-18(22)13(2)25-14-9-5-4-6-10-14/h13-14H,3-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCADJQSJJFJTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(cyclohexylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an overview of its chemical properties, biological effects, and research findings related to its potential therapeutic applications.

  • Molecular Formula : C20H29NO3S2
  • Molecular Weight : 395.58 g/mol
  • IUPAC Name : Ethyl 2-(2-cyclohexylsulfanylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • CAS Number : 403843-96-9

This compound features a benzo[b]thiophene core, which is known for its role in various biological activities, including anticancer and antimicrobial properties.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer). The compound exhibited an IC50 value of approximately 23.2 μM, indicating significant cytotoxicity against these cells.

Key Findings :

  • Induction of apoptosis characterized by increased early and late apoptotic cell populations.
  • Cell cycle analysis revealed G2/M-phase arrest and S-phase accumulation.
  • A reduction in cell viability by about 26.86% was observed after treatment .

The mechanism through which this compound exerts its effects appears to involve several pathways:

  • Apoptosis Induction : The compound activates apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : It disrupts normal cell cycle progression, causing cells to halt at specific phases.
  • Autophagy Modulation : While it does not significantly induce autophagic cell death, it inhibits autophagy in a manner that promotes apoptosis .

Study on Anticancer Properties

A comprehensive study evaluated the anticancer properties of various derivatives of benzo[b]thiophene compounds. The results indicated that those with cyclohexylthio substitutions exhibited enhanced cytotoxicity compared to other structural variants.

CompoundIC50 (μM)Mechanism
This compound23.2Apoptosis induction
Other derivatives52.9 - 95.9Moderate activity

This data supports the hypothesis that structural modifications can significantly influence biological activity.

Analgesic Properties

In addition to its anticancer potential, this compound may also exhibit analgesic properties through TRPV1 antagonism. Similar compounds have shown effectiveness in pain models by blocking capsaicin-induced activation of TRPV1 receptors .

Scientific Research Applications

The compound Ethyl 2-(2-(cyclohexylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry due to its structural characteristics. This article explores the scientific research applications of this compound, focusing on its pharmacological properties, potential therapeutic uses, and relevant case studies.

Structural Formula

  • Molecular Formula : C₁₈H₂₃N₁O₃S₂
  • Molecular Weight : 357.52 g/mol

Antinociceptive Activity

Research has indicated that compounds similar to this compound exhibit significant antinociceptive (pain-relieving) properties. For instance, derivatives with similar structural motifs have been studied for their efficacy as TRPV1 antagonists, which are crucial in managing pain pathways. Studies demonstrated that certain analogs could effectively block capsaicin-induced pain responses in animal models, suggesting a potential therapeutic role in neuropathic pain management .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been explored. The thioether functionality may contribute to its anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Potential Anticancer Properties

Preliminary studies on related thiophene derivatives have shown promise in anticancer applications. The structural characteristics of this compound may allow it to interact with cancer cell signaling pathways, potentially leading to apoptosis (programmed cell death) in malignant cells.

Case Study 1: TRPV1 Antagonism

A study investigated a series of compounds structurally related to this compound as TRPV1 antagonists. One compound demonstrated a KiK_i value of 0.4 nM against capsaicin-induced activation, indicating strong antagonistic activity and highlighting the therapeutic potential of such compounds in pain management .

Case Study 2: Inflammation Model

In a model of inflammatory pain, a derivative was tested for its ability to reduce hypersensitivity induced by inflammatory agents. Results showed a significant reduction in pain response compared to controls, supporting the hypothesis that modifications to the thiophene structure can enhance anti-inflammatory properties .

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The amino group at position 2 participates in nucleophilic substitution and acylation:

  • Chloroacetylation : Treatment with chloroacetyl chloride in dichloromethane (DCM)/triethylamine forms 4 , which subsequently reacts with cyclohexylamine to yield 5 (alkylated product) .

  • Benzoylation : Reaction with benzoyl chloride in benzene/triethylamine produces 15 (amide derivative) .

Key Observations :

  • Acylation occurs regioselectively at the amino group .

  • Alkylation with cyclohexylamine proceeds via SN2 mechanism, confirmed by NMR .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocyclic systems:

  • Hydrazide formation : Reaction with hydrazine hydrate converts the ester to hydrazide 14 , which condenses with benzaldehyde or acetophenone to form hydrazones 16 and 17 .

  • Triazolethione synthesis : Treatment of 14 with CS₂/KOH/ethanol generates potassium dithiocarbazate 18 , cyclized to 19 (1,2,4-triazolethione) .

IntermediateReagentProductApplication
Hydrazide 14 BenzaldehydeHydrazone 16 Anticancer screening
Hydrazide 14 CS₂/KOHTriazolethione 19 Apoptosis induction in breast cancer

Substitution Reactions

The ester group and thiophene ring enable electrophilic substitution:

  • Chlorination : Refluxing with POCl₃ replaces the hydroxyl group with chlorine, forming 20 (chloro derivative) .

  • Etherification : Reaction of 20 with phenol or 4-methylphenol under basic conditions produces ethers 29 and 30 .

Mechanistic Insight :

  • Chlorination proceeds via a nucleophilic acyl substitution mechanism .

  • Ether formation involves Williamson synthesis, confirmed by IR and mass spectrometry .

Biological Activity-Driven Modifications

Derivatives exhibit structure-dependent bioactivity:

  • Anti-inflammatory agents : Reaction with 2-thiophene carbonyl chloride yields 4 (oxazinone derivative), showing superior activity to metamizole in murine models .

  • Apoptosis inducers : Pyrimidine derivatives (e.g., 25 , 26 ) demonstrate significant cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 3.8–5.2 μM) .

DerivativeBiological ActivityMechanism
Oxazinone 4 Anti-inflammatoryCOX-2 inhibition
Triazolo-pyrimidine 25 AnticancerCaspase-3/7 activation

Reaction Monitoring and Characterization

Critical techniques for verifying reaction outcomes include:

  • TLC/HPLC : Used to monitor reaction progress and purity .

  • NMR/IR : Confirmed substituent positions and functional groups (e.g., ester C=O at 170–175 ppm in ¹³C NMR) .

  • Mass spectrometry : Validated molecular weights (e.g., [M+H]⁺ = 253.1 for intermediate 1 ) .

This compound’s reactivity underscores its utility in medicinal chemistry, particularly in generating bioactive heterocycles. Further studies should explore its catalytic asymmetric transformations and in vivo pharmacokinetics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related tetrahydrobenzo[b]thiophene derivatives, emphasizing substituent variations and their implications:

Compound Key Substituents Synthetic Route Key Properties/Activities Reference
Ethyl 2-(2-(cyclohexylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Cyclohexylthio-propanamido Not explicitly described Hypothesized high lipophilicity; potential for enhanced membrane permeability
Ethyl 2-(3-(acetylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Acetylthio-propanamido Not specified Smaller substituent; higher reactivity (e.g., susceptibility to hydrolysis)
Ethyl 2-[3-(5-ethylfuran-2-yl)propanamido]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 5-Ethylfuran-2-yl-propanamido Knoevenagel condensation Enhanced aromaticity; possible π-π interactions in biological targets
Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Cyanoacetamido Pyrazole-mediated coupling Electron-withdrawing cyano group; potential for increased stability
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Ethoxy-oxoethyl-hydroxyphenyl Petasis reaction Polar hydroxyphenyl group; moderate yield (22%); confirmed by HRMS and NMR
EU1794-29: 2-(2-imino-4-oxothiazolidin-5-yl)acetamido derivative Thiazolidinone-imino Procedure F (unspecified) Heterocyclic thiazolidinone; potential NMDA receptor modulation
HCV-3149: Ureido-tetrahydrobenzo[b]thiophene with trifluoromethyl-pyridin-3-yl Trifluoromethyl-pyridin-3-yl Multi-step synthesis Antiviral activity (hepatitis C); dihydrochloride salt enhances solubility

Structural and Functional Insights

Substituent Effects on Lipophilicity: The cyclohexylthio group in the target compound confers higher lipophilicity compared to acetylthio () or cyanoacetamido () derivatives. This may enhance blood-brain barrier penetration or prolong half-life . In contrast, polar groups like 4-hydroxyphenyl () or pyridin-3-yl () improve aqueous solubility but may reduce membrane permeability .

Synthetic Yields and Conditions: The Petasis reaction () yielded 22% for compound 6o, while Knoevenagel condensations () achieved higher yields (~70%) for cyanoacrylamide derivatives. The target compound’s synthesis may require optimization for bulky cyclohexylthio reagents .

Biological Activity Trends: Thiazolidinone-containing analogs (e.g., EU1794-29) show NMDA receptor modulation, suggesting the core scaffold’s versatility in neurological targets . Trifluoromethyl-pyridin-3-yl derivatives () exhibit antiviral activity, highlighting the impact of electron-deficient substituents on target binding .

Stability and Reactivity: Acetylthio groups () are prone to hydrolysis, whereas cyclohexylthio’s steric shielding may improve metabolic stability .

Research Findings and Data Tables

Table 1: NMR and HRMS Data Comparison

Compound 13C NMR (δ, ppm) HRMS [M+H]+ (Found/Calculated) Key Peaks
Ethyl 2-(cyclohexylthio-propanamido) derivative (Target) Not available Not available Hypothesized δ 25–30 (cyclohexyl CH2)
Ethyl 2-(3-(acetylthio)propanamido) derivative () Not reported Not reported N/A
Compound 6o () 203.7 (C=O), 167.1 (ester), 158.7 (Ar) 390.1370 / 390.1370 Confirmed molecular integrity
Compound 6p () 203.7 (C=O), 167.1 (ester), 158.7 (Ar) 374.1421 / 374.1421 Structural consistency across analogs

Q & A

Q. How are contradictions in biological activity data reconciled (e.g., varying IC₅₀ values)?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line heterogeneity, serum concentration). Meta-analysis across studies (e.g., vs. 10) identifies trends. Orthogonal assays (e.g., clonogenic survival) and standardized protocols (NCI guidelines) improve reproducibility .

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